2'-Chloro-3-(4-chlorophenyl)propiophenone
Description
2'-Chloro-3-(4-chlorophenyl)propiophenone (CAS: 898788-21-1) is a halogenated propiophenone derivative with the molecular formula C₁₅H₁₂Cl₂O and a molecular weight of 279.16 g/mol . Its structure features a propiophenone backbone substituted with a chlorine atom at the 2'-position of the phenyl ring and a 4-chlorophenyl group at the 3-position (Figure 1).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFNICVRKMVDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644485 | |
| Record name | 1-(2-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-21-1 | |
| Record name | 1-(2-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-3-(4-chlorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chlorobenzoyl chloride and 4-chlorobenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of 2’-Chloro-3-(4-chlorophenyl)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-3-(4-chlorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: 2’-Chloro-3-(4-chlorophenyl)benzoic acid.
Reduction: 2’-Chloro-3-(4-chlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Chloro-3-(4-chlorophenyl)propiophenone is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on potential pharmaceutical applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Chloro-3-(4-chlorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The positional isomer 3'-chloro-3-(4-chlorophenyl)propiophenone (CAS 898787-88-7) shares the same molecular formula and weight as the target compound but differs in chlorine placement, which may alter steric and electronic interactions in chemical reactions .
- Halogen vs. Conversely, methoxy groups (e.g., 4'-chloro-3-(3-methoxyphenyl)propiophenone) are electron-donating, which could enhance solubility or alter binding affinities in biological systems .
- Dioxane Ring Incorporation: The 1,3-dioxane-substituted analog (CAS 898785-82-5) exhibits lower molecular weight (254.70 g/mol) and slight solubility in chloroform and methanol, contrasting with the target compound’s likely higher hydrophobicity due to dual chlorophenyl groups .
Physicochemical Properties
Table 1: Solubility and Stability Comparisons
Insights :
- The dioxane-containing analog’s solubility profile suggests utility in polar organic solvents, whereas the target compound’s dual chloro-substitution may limit solubility to non-polar media.
- Stability data for most analogs are sparse, but halogenated propiophenones generally exhibit robustness in synthetic applications .
Biological Activity
2'-Chloro-3-(4-chlorophenyl)propiophenone is a chlorinated aromatic ketone classified under the broader category of chalcones, which are known for their diverse biological activities. This compound has gained attention due to its unique structural features and potential therapeutic applications. The molecular formula for this compound is C₁₅H₁₂Cl₂O, featuring two chlorine substituents that may influence its reactivity and biological properties.
Biological Activity Overview
The biological activity of 2'-Chloro-3-(4-chlorophenyl)propiophenone has been explored in various studies, focusing on its antioxidant, anticancer, and antimicrobial properties.
Antioxidant Activity
Research indicates that compounds similar to 2'-Chloro-3-(4-chlorophenyl)propiophenone exhibit significant antioxidant properties. For instance, derivatives of chalcones have shown effectiveness in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases. The DPPH radical scavenging method has been commonly used to evaluate these properties, with findings suggesting that certain derivatives possess antioxidant activity comparable to well-known antioxidants like ascorbic acid .
Anticancer Activity
Studies have also investigated the anticancer potential of this compound. In vitro assays against various cancer cell lines have demonstrated that 2'-Chloro-3-(4-chlorophenyl)propiophenone can inhibit cell proliferation and induce apoptosis. For example, it has shown cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
The antimicrobial activity of 2'-Chloro-3-(4-chlorophenyl)propiophenone has been evaluated against several bacterial and fungal strains. Preliminary results suggest that this compound exhibits inhibitory effects on the growth of pathogens, making it a candidate for further development in antimicrobial therapies.
Comparative Analysis with Related Compounds
The biological activity of 2'-Chloro-3-(4-chlorophenyl)propiophenone can be compared with other structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloropropiophenone | C₉H₈ClO | Lacks the second chlorine substituent; simpler structure. |
| 3',4-Dichloropropiophenone | C₉H₈Cl₂O | Contains two chlorine atoms; potential for different reactivity patterns. |
| 2'-Chloro-3-(4-methoxyphenyl)propiophenone | C₁₅H₁₂ClO | Similar structure but includes a methoxy group instead of a chlorine atom; different biological activity profile. |
This table illustrates how variations in substitution patterns can lead to differences in biological activities.
Case Studies and Research Findings
- Antioxidant Activity : A study demonstrated that derivatives of chalcones, including those similar to 2'-Chloro-3-(4-chlorophenyl)propiophenone, exhibited DPPH radical scavenging activities significantly higher than ascorbic acid, highlighting their potential in oxidative stress management .
- Anticancer Studies : In vitro studies have shown that the compound effectively reduces cell viability in U-87 glioblastoma cells by inducing apoptosis through mitochondrial pathways .
- Microbial Inhibition : A recent investigation found that 2'-Chloro-3-(4-chlorophenyl)propiophenone demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating infections caused by these pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
